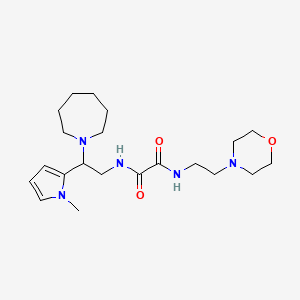

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O3/c1-24-9-6-7-18(24)19(26-10-4-2-3-5-11-26)17-23-21(28)20(27)22-8-12-25-13-15-29-16-14-25/h6-7,9,19H,2-5,8,10-17H2,1H3,(H,22,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPQDMYMOBHASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NCCN2CCOCC2)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound notable for its unique structural features, which include an azepane ring, a pyrrole moiety, and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 398.5 g/mol. Its structure can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.5 g/mol |

| Functional Groups | Azepane, Pyrrole, Oxalamide |

The biological activity of N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may modulate cellular pathways by binding to these targets, leading to alterations in cellular functions or signaling processes. Preliminary studies suggest potential antimicrobial and anticancer activities due to its structural features that enhance interaction with biological systems.

Antimicrobial Activity

Several studies have indicated that compounds similar to N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide exhibit significant antimicrobial properties. For instance, the presence of nitrogen-containing rings often enhances reactivity in substitution reactions, which may contribute to their effectiveness against various microbial strains.

Anticancer Potential

Research has highlighted the potential of this compound in cancer treatment. Compounds with similar structural motifs have been investigated for their roles as enzyme inhibitors and in modulating cellular pathways involved in cancer progression. Specifically, the oxalamide functional group is known to interact with proteins involved in cancer cell proliferation .

Case Studies

- GlyT1 Inhibition : A study explored the modification of glycine transporter 1 (GlyT1) inhibitors by incorporating azepane structures. The results showed that these modifications led to increased potency in inhibiting GlyT1, suggesting that similar modifications in N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide could enhance its biological activity .

- CNS Penetration : Pharmacokinetic studies on related compounds demonstrated favorable brain-plasma ratios, indicating potential for central nervous system penetration. This characteristic is crucial for developing therapeutic agents targeting neurological disorders.

Summary of Biological Activities

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Observations :

Metabolic Stability and Enzyme Interactions

Key Observations :

Q & A

Q. What are the key structural features of the compound, and how do they influence its reactivity and bioactivity?

The compound integrates three critical moieties:

- Azepane ring : A seven-membered nitrogen-containing heterocycle that enhances lipid solubility and may interact with hydrophobic pockets in biological targets .

- 1-Methylpyrrole : An aromatic heterocycle contributing to π-π stacking interactions with receptor binding sites .

- Morpholinoethyl group : A polar moiety facilitating hydrogen bonding with enzymes or receptors, improving target affinity .

Methodological Insight : Use computational tools (e.g., molecular docking) to predict interactions between these groups and biological targets. Validate with spectroscopic techniques like NMR to confirm conformational stability .

Q. What are the standard synthetic routes for this compound, and how is purity validated?

Synthesis Steps :

Amine Activation : React azepane-containing amine with oxalyl chloride in dichloromethane (DCM) to form an activated intermediate .

Coupling Reaction : Combine with morpholinoethylamine using a base (e.g., DIPEA) under anhydrous conditions .

Purification : Employ column chromatography or recrystallization to isolate the product .

Q. Analytical Validation :

| Technique | Purpose | Reference |

|---|---|---|

| NMR | Confirm backbone structure and substituent positions | |

| LC-MS | Verify molecular weight and purity (>95%) | |

| TLC | Monitor reaction progress |

Advanced Questions

Q. How can coupling reaction conditions be optimized to improve synthesis yield?

Key Variables :

- Temperature : Maintain 0–5°C during oxalyl chloride activation to prevent side reactions .

- Solvent Choice : Use anhydrous DCM or THF to minimize hydrolysis .

- Catalyst : Add HOBt/DCC to enhance coupling efficiency .

Q. Methodological Approach :

- Design a factorial experiment to test combinations of temperature, solvent, and catalyst.

- Use HPLC to quantify yield and identify byproducts .

Q. How should researchers address contradictions in bioactivity data between this compound and its structural analogs?

Case Example : Analogs with thiophene instead of pyrrole show higher kinase inhibition but lower receptor binding .

Q. Resolution Strategies :

Comparative SAR Studies : Systematically replace functional groups (e.g., swap pyrrole for thiophene) and assay activity .

Structural Dynamics Analysis : Use molecular dynamics simulations to compare binding pocket interactions .

In Vitro/In Vivo Correlation : Validate discrepancies using orthogonal assays (e.g., SPR for binding vs. cell-based assays for efficacy) .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

Workflow :

Target Identification : Use databases (e.g., PDB) to select proteins with known ligand interactions (e.g., serotonin receptors, kinases) .

Docking Studies : Predict binding poses of the compound and derivatives using AutoDock Vina or Schrödinger .

ADMET Prediction : Screen derivatives for solubility, metabolic stability, and toxicity with tools like SwissADME .

Q. Example Findings :

- Derivatives with bulkier azepane substituents show better blood-brain barrier penetration in silico .

- Morpholinoethyl group modifications reduce off-target binding to cytochrome P450 enzymes .

Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action?

Stepwise Methodology :

Target Deconvolution : Perform affinity chromatography or thermal shift assays to identify binding partners .

Pathway Analysis : Use transcriptomics/proteomics to map affected signaling pathways (e.g., MAPK, PI3K-Akt) .

Functional Validation : Knock out candidate targets (CRISPR) and assess compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.